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Compound of Interest

Compound Name: 3-(2-Chloroethyl)phenol

Cat. No.: B12841965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(2-Chloroethyl)phenol, a substituted phenolic compound with the chemical

formula C₈H₉ClO, stands as a versatile intermediate in the synthesis of a variety of organic

molecules. Its bifunctional nature, possessing both a reactive chloroethyl group and a phenolic

hydroxyl moiety, makes it a valuable building block in the pharmaceutical and agrochemical

industries. This technical guide provides an in-depth analysis of its potential industrial

applications, detailing plausible synthetic pathways and experimental methodologies.

Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Chloroethyl)phenol is presented in

Table 1. This data is essential for understanding its behavior in chemical reactions and for the

development of industrial processes.

Property Value

Molecular Formula C₈H₉ClO

Molecular Weight 156.61 g/mol

CAS Number 168912-61-6

Appearance Not explicitly documented, likely a solid or oil

XLogP3 2.5
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Table 1: Physicochemical Properties of 3-(2-Chloroethyl)phenol[1]

Synthesis of 3-(2-Chloroethyl)phenol
While specific industrial synthesis protocols for 3-(2-Chloroethyl)phenol are not widely

published, a plausible and efficient laboratory-scale synthesis can be derived from the

chlorination of 3-hydroxyphenethyl alcohol. This method offers a direct route to the target

molecule.

Experimental Protocol: Synthesis from 3-
Hydroxyphenethyl Alcohol
Principle: The hydroxyl group of 3-hydroxyphenethyl alcohol is converted to a chlorine atom

using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus

pentachloride (PCl₅), in an appropriate solvent.

Materials:

3-Hydroxyphenethyl alcohol

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Pyridine (optional, as a scavenger for HCl)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for organic synthesis

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 3-hydroxyphenethyl alcohol (1.0 eq) in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. If desired, a small

amount of pyridine can be added to neutralize the HCl byproduct.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-

4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled

saturated sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude

3-(2-Chloroethyl)phenol.

The crude product can be purified by column chromatography on silica gel.

Quantitative Data: While specific yields for this reaction are not documented in the available

literature, similar chlorination reactions of primary alcohols typically proceed with high yields,

often exceeding 80-90%.

Potential Industrial Applications
The reactivity of the chloroethyl group and the phenolic hydroxyl group allows for the use of 3-
(2-Chloroethyl)phenol as a key intermediate in the synthesis of more complex molecules with

potential applications in the pharmaceutical and agrochemical sectors.

Synthesis of Pharmaceutical Intermediates
a) Precursor to 3-Vinylphenol for the Synthesis of Sympathomimetic Amines:

3-(2-Chloroethyl)phenol can serve as a precursor to 3-vinylphenol, a valuable intermediate in

the synthesis of pharmaceuticals such as the sympathomimetic amine, Phenylephrine. The

conversion involves a dehydrochlorination reaction.

Signaling Pathway for Phenylephrine Action:
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Caption: Signaling pathway of Phenylephrine.

Experimental Workflow for the Synthesis of Phenylephrine via 3-Vinylphenol:

3-(2-Chloroethyl)phenol Dehydrochlorination
(e.g., with a strong base) 3-Vinylphenol Epoxidation 3-(Oxiran-2-yl)phenol Ring-opening with

Methylamine Phenylephrine
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Caption: Synthesis of Phenylephrine from 3-(2-Chloroethyl)phenol.

b) Amine Alkylation for Novel CNS-Active Compounds:

The reactive chloroethyl group is susceptible to nucleophilic substitution by primary and

secondary amines, a common strategy in the synthesis of a wide range of pharmacologically

active compounds. This allows for the introduction of various amine-containing side chains,

which can modulate the biological activity of the resulting molecule.

Experimental Protocol: General Amine Alkylation

Principle: A primary or secondary amine displaces the chloride ion from the chloroethyl group of

3-(2-Chloroethyl)phenol in a nucleophilic substitution reaction.

Materials:

3-(2-Chloroethyl)phenol

Primary or secondary amine (e.g., piperidine, morpholine)
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A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

A polar aprotic solvent (e.g., acetonitrile, DMF)

Standard laboratory glassware for organic synthesis

Procedure:

To a solution of 3-(2-Chloroethyl)phenol (1.0 eq) in acetonitrile, add the amine (1.1 - 1.5 eq)

and potassium carbonate (2.0 eq).

Heat the reaction mixture to reflux and monitor its progress by TLC.

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude product.

Purify the product by column chromatography or recrystallization.

Quantitative Data: Yields for such alkylation reactions are typically moderate to high, ranging

from 50% to 90%, depending on the amine's nucleophilicity and steric hindrance.

Synthesis of Agrochemicals
The phenolic hydroxyl group can be derivatized through reactions like the Williamson ether

synthesis to produce ethers, a class of compounds with known herbicidal and fungicidal

activities.

Experimental Protocol: Williamson Ether Synthesis

Principle: The phenoxide ion, generated by treating 3-(2-Chloroethyl)phenol with a base, acts

as a nucleophile and attacks an alkyl halide to form an ether.
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Materials:

3-(2-Chloroethyl)phenol

A base (e.g., sodium hydroxide, potassium carbonate)

An alkyl halide (e.g., methyl iodide, ethyl bromide)

A suitable solvent (e.g., acetone, ethanol)

Standard laboratory glassware for organic synthesis

Procedure:

Dissolve 3-(2-Chloroethyl)phenol (1.0 eq) in acetone and add potassium carbonate (1.5

eq).

Add the alkyl halide (1.1 eq) to the mixture.

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

After completion, cool the reaction and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Take up the residue in an organic solvent and wash with water and brine.

Dry the organic layer, filter, and concentrate to obtain the crude ether.

Purify by column chromatography or distillation.

Quantitative Data: The Williamson ether synthesis is generally a high-yielding reaction, with

reported yields often exceeding 85%.

Logical Relationship of Synthetic Pathways:
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Caption: Potential synthetic routes from 3-(2-Chloroethyl)phenol.

Conclusion
3-(2-Chloroethyl)phenol is a promising chemical intermediate with significant potential for

industrial applications in the pharmaceutical and agrochemical sectors. Its dual reactivity allows

for a range of chemical transformations, leading to the synthesis of diverse and complex

molecules. The synthetic pathways and experimental protocols outlined in this guide provide a

foundation for further research and development into the industrial utilization of this versatile

compound. While specific, large-scale industrial applications are not yet widely documented,

the chemical principles and demonstrated reactivity strongly suggest its value in the creation of

novel and commercially important products. Further investigation into process optimization and

the exploration of new derivatives is warranted to fully unlock the industrial potential of 3-(2-
Chloroethyl)phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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